molecular formula C10H8N4O B13784133 N-pyrimidin-2-ylpyridine-3-carboxamide

N-pyrimidin-2-ylpyridine-3-carboxamide

Cat. No.: B13784133
M. Wt: 200.20 g/mol
InChI Key: CFRIBDQMHYGXLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid pyrimidin-2-ylamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with pyrimidine-2-ylamine under specific conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond .

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including nicotinic acid pyrimidin-2-ylamide, are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process is conducted under high temperature and pressure conditions . Another method involves the use of nitrilase-mediated bioprocesses, which offer a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid pyrimidin-2-ylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nicotinic acid derivatives, amines, and substituted pyrimidines .

Mechanism of Action

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

N-pyrimidin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N4O/c15-9(8-3-1-4-11-7-8)14-10-12-5-2-6-13-10/h1-7H,(H,12,13,14,15)

InChI Key

CFRIBDQMHYGXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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